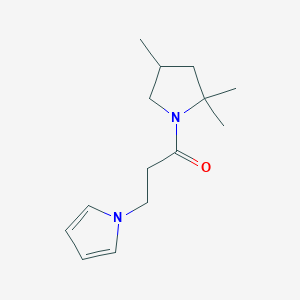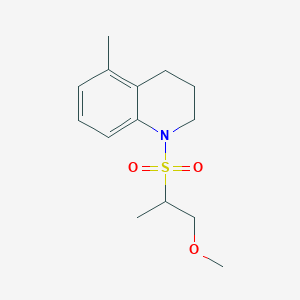![molecular formula C12H11N3O2S B7360502 2-methyl-5-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-3H-isoindol-1-one](/img/structure/B7360502.png)
2-methyl-5-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-3H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-5-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-3H-isoindol-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, which make it a promising candidate for use in a variety of fields, including biochemistry, pharmacology, and materials science.
作用機序
The mechanism of action of 2-methyl-5-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-3H-isoindol-1-one is not fully understood, but it is believed to involve the binding of the compound to specific biomolecules or cellular structures. This binding can result in changes to the physical or chemical properties of the target, leading to alterations in cellular function or signaling.
Biochemical and Physiological Effects
Studies have shown that 2-methyl-5-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-3H-isoindol-1-one can have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using 2-methyl-5-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-3H-isoindol-1-one in lab experiments is its excellent fluorescence properties. This makes it a valuable tool for studying cellular processes and interactions. However, one limitation of this compound is that it can be difficult to synthesize, and it may not be readily available in large quantities.
将来の方向性
There are many potential future directions for research involving 2-methyl-5-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-3H-isoindol-1-one. Some possible areas of investigation include:
- Further exploration of the compound's fluorescence properties and potential applications in imaging and sensing.
- Investigation of the compound's interactions with specific biomolecules or cellular structures, and the resulting effects on cellular function and signaling.
- Development of new synthetic methods for producing larger quantities of the compound.
- Exploration of the compound's potential applications in materials science, such as in the development of new sensors or optoelectronic devices.
合成法
The synthesis of 2-methyl-5-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-3H-isoindol-1-one involves several steps, including the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methyl-3-nitrobenzoic acid to form the nitro intermediate, which is subsequently reduced to the corresponding amine using sodium dithionite. The amine is then reacted with phosgene and triethylamine to form the final product.
科学的研究の応用
2-methyl-5-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-3H-isoindol-1-one has been shown to have a variety of potential applications in scientific research. One of its most promising uses is as a fluorescent probe for imaging biological systems. This compound has been shown to have excellent fluorescence properties, making it a valuable tool for studying cellular processes and interactions.
特性
IUPAC Name |
2-methyl-5-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-7-13-12(18-14-7)17-9-3-4-10-8(5-9)6-15(2)11(10)16/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMPTMUPTSFZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OC2=CC3=C(C=C2)C(=O)N(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Potassium;2-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B7360420.png)
![6-[(2S,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B7360428.png)

![N-ethyl-N-propan-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B7360437.png)

![N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide](/img/structure/B7360448.png)

![[3-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylmethyl)oxetan-3-yl]methanol](/img/structure/B7360463.png)

![2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol](/img/structure/B7360490.png)
![N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine](/img/structure/B7360496.png)
![3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7360513.png)
![(3-Chloro-2-hydroxyphenyl)-(6-fluoro-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B7360519.png)
